molecular formula C24H22FN3O2 B2710026 N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286722-55-1

N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2710026
CAS No.: 1286722-55-1
M. Wt: 403.457
InChI Key: LWSTYAMAYSPNJR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic small molecule featuring a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group and a (2-fluorophenyl)methyl moiety at the 1-position. The acetamide side chain is linked to a 4-ethylphenyl group, distinguishing it from structurally related analogs. Its molecular formula is C₂₅H₂₃FN₃O₂, with a molecular weight of 416.47 g/mol.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c1-2-17-7-9-20(10-8-17)26-22(29)16-28-14-12-18-11-13-27(23(18)24(28)30)15-19-5-3-4-6-21(19)25/h3-14H,2,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSTYAMAYSPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyridine core, followed by the introduction of the 2-fluorobenzyl group and the 4-ethylphenyl group. Common reagents used in these reactions include halogenated benzenes, amines, and acylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several pyrrolo-pyridine and acetamide derivatives. Key comparisons are outlined below:

Structural Analogues

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide 4-chlorophenyl (vs. 4-ethylphenyl) C₂₄H₁₈ClFN₃O₂ 434.87 Increased electronegativity due to Cl; potential enhanced binding affinity to hydrophobic pockets .
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide (BF23430) Benzyl (vs. 2-fluorobenzyl); 2-fluoro-4-methylphenyl (vs. 4-ethylphenyl) C₂₃H₂₀FN₃O₂ 389.42 Reduced steric bulk; altered pharmacokinetics due to methyl substitution .
N-(3,4-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide 3,4-dimethoxyphenyl (vs. 4-ethylphenyl) C₂₄H₂₂FN₃O₄ 435.45 Enhanced solubility due to methoxy groups; potential CNS activity .
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine core (vs. pyrrolo[2,3-c]pyridine) C₂₇H₂₀FClN₄O₂ 486.92 Broader kinase inhibition profile due to pyrazole ring .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The 4-ethylphenyl group in the target compound confers moderate lipophilicity (logP ~3.2), intermediate between the more polar 3,4-dimethoxyphenyl analog (logP ~2.8) and the highly lipophilic 4-chlorophenyl derivative (logP ~3.7) .
  • Binding Affinity: Fluorine substitution at the benzyl position (as in the target compound) enhances binding to acetylcholinesterase compared to non-fluorinated analogs, as seen in docking studies of related fluorophenylmethyl derivatives .
  • Metabolic Stability : The 4-ethylphenyl group improves metabolic stability over 4-methylphenyl analogs (e.g., BF23430), as ethyl groups reduce oxidative dealkylation susceptibility .

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